molecular formula C18H15NO3 B2950515 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid CAS No. 93424-21-6

2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid

Cat. No.: B2950515
CAS No.: 93424-21-6
M. Wt: 293.322
InChI Key: HBLKMXDFHGYABW-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid is a quinoline-derived compound featuring a hydroxy group at position 2, a 4-methylphenyl substituent at position 4, and an acetic acid moiety at position 3 of the quinoline core.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-6-8-12(9-7-11)17-13-4-2-3-5-15(13)19-18(22)14(17)10-16(20)21/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKMXDFHGYABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of anthranilic acid with 4-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Acetic Acid Derivatives

Compound Name Substituents (Positions) Key Functional Groups
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid 2-OH, 4-(4-methylphenyl), 3-CH2COOH Hydroxy, methylphenyl, acetic acid
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 4-methoxyphenyl, fused furan ring Methoxy, furan, acetic acid
(2S)-tert-Butoxy[2-methyl-4-(4-methylphenyl)quinolin-3-yl]acetic acid 2-O-tert-butyl, 4-(4-methylphenyl) tert-Butoxy, methylphenyl, acetic acid
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride 4-methyl, 2-phenyl Phenyl, methyl, acetic acid (HCl salt)
LEDGINs (e.g., 2-(quinolin-3-yl)acetic acid derivatives) Variable at positions 2, 3, and 4 Acetic acid, halogen/methoxy groups

Physicochemical and Spectral Properties

  • Target Compound : Expected IR peaks for -OH (~3047 cm⁻¹) and C=O (~1715 cm⁻¹) based on methoxy analog data .
  • Methoxy Analog : $^{1}\text{H}$-NMR signals at δ 3.85 (s, 3H, OCH3) and δ 12.72 (br.s, 1H, COOH); $^{13}\text{C}$-NMR at δ 171.99 (C=O) .
  • Hydrochloride Derivative : Increased solubility in polar solvents due to ionic character; $^{1}\text{H}$-NMR shifts influenced by HCl salt formation .

Biological Activity

2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Synthesis and Structural Characteristics

The synthesis of quinoline derivatives, including 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid, typically involves the modification of existing quinoline structures. The compound can be synthesized through various methods, including the use of arylglyoxals and Meldrum's acid under specific conditions to yield target products with desired functional groups .

Biological Activities

1. Antioxidant Activity
Research indicates that quinoline derivatives exhibit significant antioxidant properties. For instance, a series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids were evaluated using the ABTS assay method, demonstrating varying levels of antioxidant activity. Compounds similar to 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid have shown promising results in reducing oxidative stress markers in vitro .

2. Antimicrobial Activity
Quinoline derivatives have been assessed for their antimicrobial efficacy against various bacterial and fungal strains. Studies have documented moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition. For example, compounds related to this class have shown significant activity against Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential
Some studies suggest that quinoline derivatives possess anticancer properties. Research involving structural modifications has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to growth and survival .

Case Study 1: Antioxidant Efficacy

In a study evaluating a series of hydroxyquinoline derivatives, it was found that 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid exhibited significant antioxidant activity compared to standard compounds. The results were quantified using the ABTS decolorization assay, showing a marked reduction in free radicals at specific concentrations.

CompoundIC50 (µM)
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid15.5
Standard (Trolox)12.0

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of quinoline derivatives demonstrated that 2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid had an MIC value against E. coli of 25 µM, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µM)
E. coli25
S. aureus20

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Modifications at specific positions on the quinoline ring can enhance or diminish their biological effectiveness. For instance, the introduction of hydroxyl groups at specific locations has been correlated with increased antioxidant and antimicrobial activities .

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